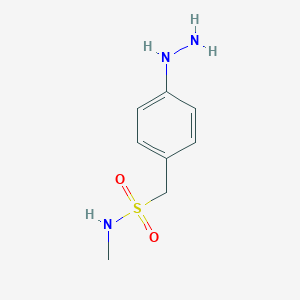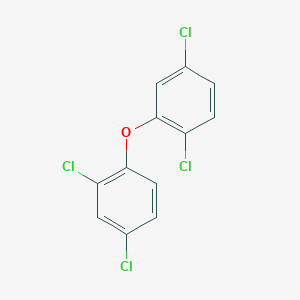
2,2',4,5'-Tetrachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2',4,5'-Tetrachlorodiphenyl ether (BDE-47) is a type of polybrominated diphenyl ether (PBDE) that has been widely used as a flame retardant in various consumer products, such as electronics, furniture, and textiles. BDE-47 is a persistent organic pollutant that has been detected in the environment and human tissues worldwide. The potential adverse effects of BDE-47 on human health and the environment have raised concerns and attracted extensive scientific research.
Mecanismo De Acción
2,2',4,5'-Tetrachlorodiphenyl ether can exert its effects through various mechanisms, including the modulation of hormone receptors, the activation of oxidative stress and inflammation pathways, and the disruption of cellular signaling pathways. 2,2',4,5'-Tetrachlorodiphenyl ether can also interact with proteins and enzymes involved in metabolism and detoxification, leading to the accumulation of toxic metabolites.
Efectos Bioquímicos Y Fisiológicos
2,2',4,5'-Tetrachlorodiphenyl ether can affect various physiological systems, including the reproductive, immune, and nervous systems. In vitro studies have shown that 2,2',4,5'-Tetrachlorodiphenyl ether can disrupt the production and secretion of hormones, such as estrogen and thyroid hormones, and alter the expression of genes involved in cellular differentiation and proliferation. In vivo studies have shown that 2,2',4,5'-Tetrachlorodiphenyl ether can impair neurodevelopment, alter behavior, and induce liver damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2',4,5'-Tetrachlorodiphenyl ether is a useful tool for studying the mechanisms underlying the adverse effects of PBDEs on human health and the environment. 2,2',4,5'-Tetrachlorodiphenyl ether can be used as a reference compound for the identification and quantification of PBDEs in environmental and biological samples. However, the use of 2,2',4,5'-Tetrachlorodiphenyl ether in laboratory experiments has some limitations, such as the need for appropriate safety measures due to its toxicity, and the potential interference with other chemicals in the samples.
Direcciones Futuras
Future research on 2,2',4,5'-Tetrachlorodiphenyl ether should focus on the following areas:
1. The development of more sensitive and specific methods for the detection and quantification of 2,2',4,5'-Tetrachlorodiphenyl ether in environmental and biological samples.
2. The elucidation of the molecular mechanisms underlying the adverse effects of 2,2',4,5'-Tetrachlorodiphenyl ether on human health and the environment, including the identification of key proteins and signaling pathways involved.
3. The evaluation of the long-term effects of 2,2',4,5'-Tetrachlorodiphenyl ether exposure on human health and the environment, including the potential for transgenerational effects.
4. The development of safer and more effective flame retardants that can replace 2,2',4,5'-Tetrachlorodiphenyl ether and other PBDEs in consumer products.
5. The implementation of policies and regulations that can reduce the use and release of 2,2',4,5'-Tetrachlorodiphenyl ether and other PBDEs into the environment.
Conclusion:
In conclusion, 2,2',4,5'-Tetrachlorodiphenyl ether is a persistent organic pollutant that has been widely used as a flame retardant in consumer products. 2,2',4,5'-Tetrachlorodiphenyl ether can exert adverse effects on human health and the environment through various mechanisms, including the disruption of endocrine and signaling pathways. Future research on 2,2',4,5'-Tetrachlorodiphenyl ether should focus on the elucidation of the molecular mechanisms underlying its effects, the evaluation of its long-term effects, and the development of safer alternatives.
Métodos De Síntesis
2,2',4,5'-Tetrachlorodiphenyl ether can be synthesized by the bromination of 2,4,5-trichlorophenol in the presence of a catalyst, such as iron or copper. The reaction can be carried out under various conditions, such as in a solvent or in a solid-state. The yield and purity of 2,2',4,5'-Tetrachlorodiphenyl ether can be influenced by the reaction conditions and the quality of the starting material.
Aplicaciones Científicas De Investigación
2,2',4,5'-Tetrachlorodiphenyl ether has been extensively studied for its potential adverse effects on human health and the environment. In vitro and in vivo studies have shown that 2,2',4,5'-Tetrachlorodiphenyl ether can disrupt the endocrine system, impair neurodevelopment, and induce oxidative stress and inflammation. 2,2',4,5'-Tetrachlorodiphenyl ether has also been implicated in the development of cancer and reproductive disorders. The mechanisms underlying these effects are complex and involve multiple pathways.
Propiedades
Número CAS |
155999-92-1 |
|---|---|
Nombre del producto |
2,2',4,5'-Tetrachlorodiphenyl ether |
Fórmula molecular |
C12H6Cl4O |
Peso molecular |
308 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H |
Clave InChI |
XIXPEFLLHQAIOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2)Cl)Cl |
Otros números CAS |
155999-92-1 |
Sinónimos |
2,4-Dichlorophenyl 2,5-dichlorophenyl ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



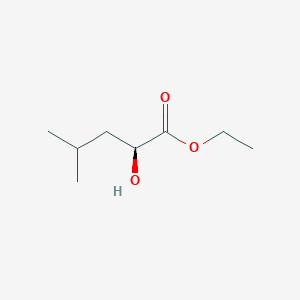
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
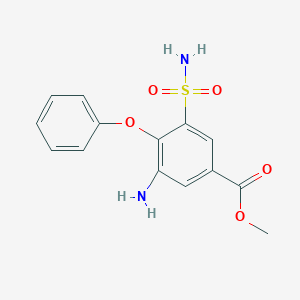
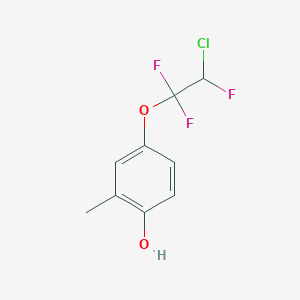
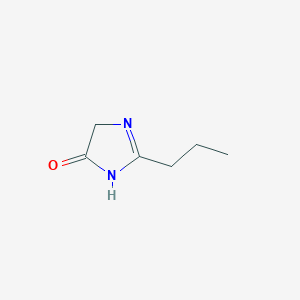
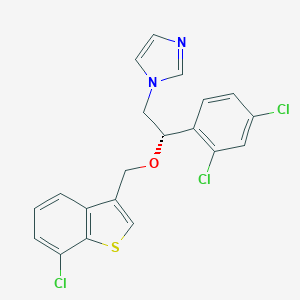

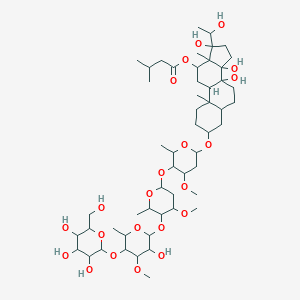
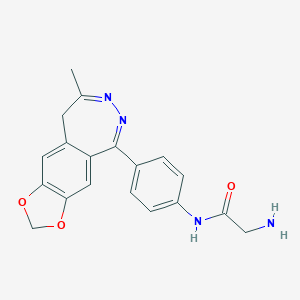
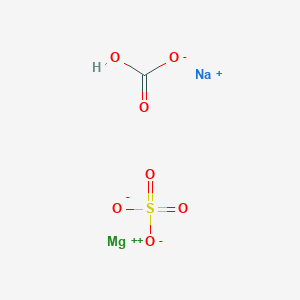
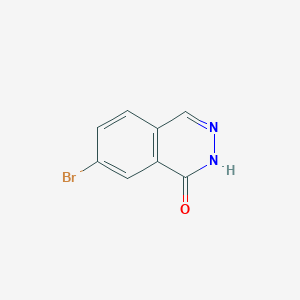
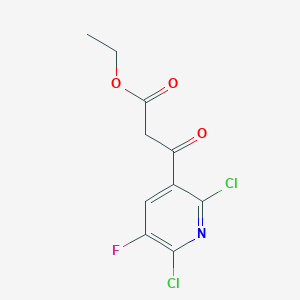
![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)
